Veratridine

Description

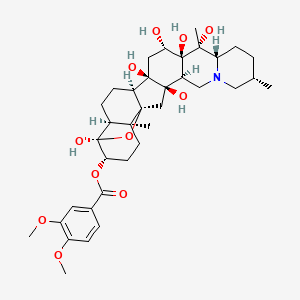

This compound is a steroid-derived alkaloid from plants in the Liliaceae family that functions as a neurotoxin by activating sodium ion channels. It is primarily obtained from the herb Veratrum and sabadilla seeds. It binds to intramembrane receptor site 2 and increases intracellular Ca2+ concentration. It acts by preferentially binding to activated Na+ channels causing persistent activation that leads to increased nerve excitability.

A benzoate-cevane found in VERATRUM and Schoenocaulon. It activates SODIUM CHANNELS to stay open longer than normal.

Properties

IUPAC Name |

[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H51NO11/c1-19-6-11-26-31(3,40)35(43)25(17-37(26)16-19)33(42)18-34-24(32(33,41)15-27(35)38)10-9-23-30(34,2)13-12-28(36(23,44)48-34)47-29(39)20-7-8-21(45-4)22(14-20)46-5/h7-8,14,19,23-28,38,40-44H,6,9-13,15-18H2,1-5H3/t19-,23-,24-,25-,26-,27-,28-,30-,31+,32+,33+,34+,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVECELJHCSPHKY-YFUMOZOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@]3([C@H](C[C@]4([C@@H]5CC[C@H]6[C@]7([C@]5(C[C@]4([C@@H]3CN2C1)O)O[C@@]6([C@H](CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H51NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish-white solid; [Merck Index] | |

| Record name | Veratridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7720 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN WATER; SLIGHTLY SOL IN ETHER | |

| Record name | VERATRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOWISH-WHITE, AMORPHOUS POWDER | |

CAS No. |

71-62-5 | |

| Record name | Veratridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veratridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,9-epoxycevane-3β,4α,12,14,16β,17,20-heptol 3-veratrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERATRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4BNP1KR7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VERATRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

180 °C | |

| Record name | VERATRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Veratridine on Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veratridine, a steroidal alkaloid neurotoxin derived from plants of the Liliaceae family, is a potent modulator of voltage-gated sodium channels (NaV). It binds to neurotoxin receptor site 2 on the α-subunit of these channels, leading to persistent activation and inhibition of inactivation. This activity profoundly alters cellular excitability, making this compound an invaluable tool in the study of sodium channel function and a benchmark for the screening of novel therapeutics. This guide provides a comprehensive overview of this compound's mechanism of action, including quantitative data on its effects on various NaV subtypes, detailed experimental protocols for its study, and visualizations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its effects by binding to the open state of voltage-gated sodium channels.[1][2] This interaction prevents the channel from inactivating, leading to a persistent influx of sodium ions and sustained membrane depolarization.[1][3] Key features of this compound's action include:

-

Binding to Neurotoxin Receptor Site 2: this compound shares a binding site with other lipid-soluble toxins like batrachotoxin, aconitine, and grayanotoxin.[4] This site is located within the inner pore of the channel, involving transmembrane segments from different domains.[5][6]

-

Inhibition of Inactivation: The primary effect of this compound is the potent inhibition of the fast inactivation process of the sodium channel.[1] This results in a non-inactivating, persistent sodium current.[3][7]

-

Hyperpolarizing Shift in Activation: this compound shifts the voltage dependence of channel activation to more negative potentials, meaning the channels open at lower levels of membrane depolarization.[4][8]

-

Use-Dependence: The action of this compound is use-dependent, meaning it binds more effectively to channels that are frequently opened.[2] This is consistent with its binding to the open state of the channel.

Quantitative Effects on NaV Subtypes

This compound exhibits varying potencies and effects across different subtypes of voltage-gated sodium channels. The following tables summarize the available quantitative data.

Table 1: Potency of this compound on Human NaV Subtypes (Sodium Influx Assay)

| NaV Subtype | EC50 (µM) |

| NaV1.1 | 21[9] |

| NaV1.2 | 16[9] |

| NaV1.3 | 12[9] |

| NaV1.4 | 16[9] |

| NaV1.5 | 23[9] |

| NaV1.6 | 10[9] |

| NaV1.7 | 29[9] |

Data obtained from a no-wash sodium influx assay using ANG-2 and the quencher Ponceau 4R.[9]

Table 2: Effects of this compound on NaV1.7 Channel Gating

| Parameter | Control | This compound (75 µM) |

| Peak Current Inhibition | - | IC50: 18.39 µM[10] |

| Sustained Current | - | EC50: 9.53 µM |

| Half-maximal Activation (V1/2) | -21.64 ± 0.75 mV | -28.14 ± 0.66 mV |

| Half-maximal Inactivation (V1/2) | -59.39 ± 0.39 mV | -73.78 ± 0.5 mV[11] |

Data from whole-cell patch clamp experiments on HEK293 cells expressing human NaV1.7.[10][11]

Experimental Protocols

The study of this compound's effects on sodium channels primarily relies on electrophysiological techniques, particularly patch-clamp, and molecular biology methods like site-directed mutagenesis.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of the total sodium current from a single cell.

Objective: To measure the effect of this compound on the activation, inactivation, and persistent current of a specific NaV subtype expressed in a cell line (e.g., HEK293).

Materials:

-

HEK293 cells stably expressing the NaV subtype of interest.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

-

This compound stock solution (in DMSO).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

Protocol:

-

Culture cells to 50-70% confluency on glass coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Pull a glass pipette with a resistance of 2-5 MΩ when filled with internal solution.

-

Approach a cell with the pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal.

-

Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -100 mV.

-

Record baseline sodium currents using a voltage protocol to assess activation and inactivation (e.g., a series of depolarizing steps from -80 mV to +60 mV).

-

Perfuse the cell with the external solution containing the desired concentration of this compound.

-

Repeat the voltage protocol to record sodium currents in the presence of this compound.

-

Analyze the data to determine changes in peak current, the appearance of a sustained current, and shifts in the voltage-dependence of activation and inactivation.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues involved in this compound binding.

Objective: To determine the contribution of a specific amino acid residue to the binding of this compound.

Protocol:

-

Obtain the cDNA for the NaV α-subunit of interest in an expression vector.

-

Design primers containing the desired mutation.

-

Perform PCR-based site-directed mutagenesis to introduce the mutation into the cDNA.

-

Sequence the mutated cDNA to confirm the presence of the desired mutation and the absence of other mutations.

-

Transfect a cell line (e.g., HEK293) with the mutated cDNA.

-

Perform whole-cell patch-clamp experiments (as described in 3.1) on the transfected cells to assess the effect of this compound.

-

Compare the sensitivity of the mutant channel to this compound with that of the wild-type channel. A significant reduction in the effect of this compound suggests that the mutated residue is involved in binding.

Signaling Pathways and Experimental Workflows

Diagram 1: this compound's Mechanism of Action on Sodium Channels

Caption: this compound binds to open sodium channels, preventing their inactivation.

Diagram 2: Downstream Signaling Cascade of this compound-Induced Na+ Influx

Caption: this compound-induced sodium influx leads to calcium entry and cell damage.

Diagram 3: Experimental Workflow for Whole-Cell Patch-Clamp Analysis

Caption: Workflow for studying this compound's effects using patch-clamp.

Conclusion

This compound remains a cornerstone tool for the investigation of voltage-gated sodium channel pharmacology and physiology. Its well-characterized mechanism of action, involving the stabilization of the open state and the inhibition of inactivation, provides a robust method for probing channel function. The quantitative data and experimental protocols outlined in this guide offer a foundation for researchers and drug development professionals to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of sodium channel biology and the development of novel therapeutics targeting these critical ion channels.

References

- 1. Kinetics of this compound action on Na channels of skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Down regulation of sodium channel Na(v)1.1 expression by this compound and its reversal by a novel sodium channel blocker, RS100642, in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Actions of this compound on tetrodotoxin-sensitive voltage-gated Na+ currents, NaV1.6, in murine vas deferens myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of different calcium channels in K+- and this compound-induced increases of cytosolic calcium concentration in rat cerebral cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional effects of drugs and toxins interacting with NaV1.4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the mechanism by which this compound causes a calcium-independent release of gamma-aminobutyric acid from brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Can Bind to a Site at the Mouth of the Channel Pore at Human Cardiac Sodium Channel NaV1.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound modifies the gating of human voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isolation of Veratridine: A Historical and Technical Guide for Researchers

An in-depth exploration of the discovery, isolation, and mechanism of action of the potent neurotoxin, veratridine. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the historical context, detailed experimental protocols, and the intricate signaling pathways associated with this complex steroidal alkaloid.

Executive Summary

This compound, a steroidal alkaloid derived from plants of the Melanthiaceae family, has a rich history intertwined with the development of alkaloid chemistry and neurotoxicology. From its early discovery as a component of the crude mixture "veratrine" to its definitive purification and characterization, the journey of this compound isolation reflects the evolution of phytochemical extraction and analytical techniques. This document details the pivotal moments in its discovery, provides a methodological breakdown of both classical and modern isolation procedures, and elucidates its mechanism of action as a potent modulator of voltage-gated sodium channels. Quantitative data on its physicochemical properties and isolation yields are presented for comparative analysis, and key cellular signaling pathways and experimental workflows are visualized to provide a clear and concise understanding of this significant neurotoxin.

A Historical Perspective on the Discovery and Isolation of this compound

The story of this compound begins with the investigation of plants from the Veratrum and Schoenocaulon genera, long known for their toxic properties. In the early 19th century, pioneering chemists embarked on the challenge of isolating the active principles from these botanicals.

In 1819, German pharmacist Wilhelm Meissner, who also coined the term "alkaloid," along with French researchers Pierre-Joseph Pelletier and Joseph-Bienaime Caventou, independently isolated a crude, alkaline mixture from the seeds of Schoenocaulon officinale (sabadilla). They named this potent substance "veratrine."[1] For over a century, "veratrine" was recognized as a mixture of several related alkaloids, primarily cevadine and this compound.

The first true purification of this compound was a landmark achievement by S. Morris Kupchan and his colleagues in 1953.[2] Their work provided the scientific community with a pure sample of this compound, enabling detailed structural elucidation and pharmacological studies. Early isolation techniques, including those developed up to Kupchan's work, relied on the differential solubility of alkaloid salts, a common but often arduous method of purification.[2]

This compound is naturally found in the seeds of Schoenocaulon officinale and the rhizomes of Veratrum album.[2] These early investigations laid the groundwork for understanding a new class of steroidal alkaloids and paved the way for the development of more refined isolation methods.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its extraction, handling, and application in research.

| Property | Value |

| Molecular Formula | C₃₆H₅₁NO₁₁ |

| Molar Mass | 673.80 g·mol⁻¹[2] |

| Melting Point | 160-180 °C[2] |

| pKa | 9.54[2] |

| Solubility | Soluble in ethanol, DMSO, and chloroform; slightly soluble in ether. Solubility in water is pH-dependent, with the free base being slightly soluble but readily dissolving in 1 M HCl.[2] |

Experimental Protocols for this compound Isolation

The isolation of this compound has evolved from classical precipitation methods to more efficient chromatographic techniques.

Classical Isolation Method (Based on Kupchan et al., 1953)

This method relies on the principle of fractional precipitation of alkaloid salts. The starting material is "veratrine," the crude alkaloid mixture from Schoenocaulon officinale seeds.

Experimental Protocol:

-

Nitrate Salt Formation: The crude veratrine mixture is dissolved in 1% sulfuric acid over ice. The solution is then treated with sodium nitrate to precipitate the nitrate salts of the alkaloids.[2]

-

Basification and Extraction: The precipitate is resuspended in ice-cold water. The pH of the solution is first adjusted to 8.5 with aqueous sodium hydroxide and then to 10 with aqueous ammonia. This process precipitates the free bases of the alkaloids.[2] The resulting precipitate is then extracted sequentially with ether and chloroform.[2]

-

Sulfate Salt Precipitation: The combined ether and chloroform extracts are dried. The residue is dissolved in sulfuric acid, and the sulfate salt of this compound is selectively precipitated by the dropwise addition of an ammonium sulfate solution.[2]

-

Generation of Free Base: The purified this compound sulfate is treated with ammonium hydroxide to yield the free base form of this compound.[2]

Modern Isolation Method: High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity this compound suitable for biological studies, HPLC is the preferred method. This technique offers superior separation of the closely related alkaloids present in veratrine.[2]

Illustrative HPLC Protocol:

While specific parameters can vary, a general approach involves:

-

Sample Preparation: A solution of the crude veratrine mixture is prepared in a suitable organic solvent.

-

Chromatographic Separation: The sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient elution is typically employed, using a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Detection and Fraction Collection: The eluting compounds are monitored using a UV detector. Fractions corresponding to the this compound peak are collected.

-

Solvent Evaporation: The collected fractions are evaporated to dryness to yield purified this compound.

Mechanism of Action and Cellular Signaling

This compound exerts its potent neurotoxic effects by targeting voltage-gated sodium channels (VGSCs), integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells.

This compound binds to neurotoxin receptor site 2 on the alpha subunit of VGSCs.[2] This binding has two major consequences:

-

Persistent Activation: this compound locks the channel in an open or activated state by inhibiting its inactivation.[2]

-

Shift in Activation Threshold: It causes a hyperpolarizing shift in the voltage-dependence of activation, meaning the channel opens at more negative membrane potentials.[2]

This persistent influx of sodium ions (Na⁺) leads to a sustained depolarization of the cell membrane. The depolarization, in turn, triggers the opening of voltage-gated calcium channels (VGCCs), resulting in a significant increase in the intracellular calcium concentration ([Ca²⁺]i).

The elevated intracellular calcium acts as a second messenger, initiating a cascade of downstream signaling events, including:

-

Neurotransmitter Release: The influx of Ca²⁺ promotes the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of neurotransmitters.

-

Enzyme Activation: Increased [Ca²⁺]i can activate various calcium-dependent enzymes, such as protein kinase C (PKC). Activated PKC can then phosphorylate a range of cellular proteins, influencing their activity.

-

Gene Expression Modulation: Prolonged depolarization and calcium influx can lead to changes in gene expression. For instance, this compound has been shown to stimulate the expression of the somatostatin gene.

Caption: this compound signaling cascade.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the classical isolation of this compound from the crude "veratrine" mixture.

Caption: Classical this compound isolation workflow.

Conclusion

The journey of this compound from a component of a crude plant extract to a well-characterized neurotoxin is a testament to the advancements in natural product chemistry and pharmacology. The isolation methods, from the classical salt precipitation techniques pioneered by Kupchan to modern high-performance liquid chromatography, have provided researchers with the pure compound necessary to unravel its complex mechanism of action. As a potent and specific activator of voltage-gated sodium channels, this compound continues to be an invaluable tool for studying the intricacies of neuronal excitability and intracellular signaling cascades. This guide provides a comprehensive resource for researchers seeking to understand and utilize this powerful molecule in their scientific endeavors.

References

Veratridine's Impact on Neuronal Action Potentials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veratridine, a steroidal alkaloid derived from plants of the Veratrum and Schoenocaulon genera, is a potent neurotoxin that profoundly alters neuronal excitability.[1] Its primary mechanism of action involves the persistent activation of voltage-gated sodium channels (NaV), leading to membrane depolarization, increased neuronal firing, and, ultimately, excitotoxicity. This technical guide provides an in-depth analysis of this compound's effects on the neuronal action potential, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this critical pharmacological tool.

Mechanism of Action

This compound exerts its effects by binding to site 2 on the alpha subunit of voltage-gated sodium channels.[1] This binding is state-dependent, with this compound showing a preference for the open state of the channel.[2][3][4][5] Once bound, this compound modifies the channel's gating properties in several key ways:

-

Inhibition of Inactivation: this compound prevents the fast inactivation of the sodium channel, leading to a persistent inward sodium current during membrane depolarization.[1][2][3][4][6]

-

Shift in Activation Voltage: It shifts the voltage dependence of activation to more hyperpolarized potentials, meaning the channels open at more negative membrane potentials than normal.[1][7][8]

-

Prolonged Channel Opening: The toxin causes the sodium channels to remain open for a significantly longer duration.[6]

This sustained influx of sodium ions leads to a prolonged depolarization of the neuronal membrane, causing a cascade of downstream effects including the opening of voltage-gated calcium channels, an increase in intracellular calcium concentration, and the release of neurotransmitters.[1][4][9]

Signaling Pathway of this compound's Action

Caption: Signaling pathway of this compound's effect on a neuron.

Quantitative Effects on Neuronal Sodium Channels

The interaction of this compound with neuronal sodium channels has been quantified in numerous studies. The following tables summarize key findings on its dose-dependent effects on NaV1.7 channels, a subtype crucial for pain sensation, and its general effects on channel gating.

Table 1: Dose-Dependent Effects of this compound on NaV1.7 Currents

| Parameter | Effect | Concentration | Value | Reference |

| Peak Current | Inhibition | 2-75 µM | IC50: 18.39 µM | [7][8] |

| 10 µM | ~31% decrease | [7] | ||

| 75 µM | 54.3% reduction | [7] | ||

| Sustained Current | Enhancement | - | EC50: 9.53 µM | [7][8] |

| Tail Current | Enhancement | 30-100 µM | Linear increase | [7] |

| 75 µM | 59% of peak current | [7] |

Table 2: this compound's Effect on NaV1.7 Gating Properties (at 75 µM)

| Parameter | Control | This compound (75 µM) | Reference |

| Half-maximal activation voltage (V1/2) | -21.64 ± 0.75 mV | -28.14 ± 0.66 mV | [7][8] |

| Half-inactivation voltage (V1/2) | -59.39 ± 0.39 mV | -73.78 ± 0.5 mV | [7][8] |

Experimental Protocols

The investigation of this compound's effects on neuronal action potentials predominantly relies on electrophysiological techniques, particularly whole-cell patch-clamp recordings.

Whole-Cell Patch-Clamp Recording Protocol

This protocol is a generalized procedure based on methodologies cited in the literature for studying this compound's effect on expressed sodium channels (e.g., NaV1.7 in HEK293 cells).

1. Cell Preparation:

- Culture cells (e.g., HEK293A) expressing the sodium channel subtype of interest.

- Plate cells onto glass coverslips for recording.

2. Solutions:

- Extracellular (Bath) Solution (in mM): 150 NaCl, 5 KCl, 10 HEPES, 2.5 CaCl2, 1 glucose. Adjust pH to 7.4 with NaOH.[7]

- Intracellular (Pipette) Solution (in mM): (A typical composition would be) 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

- This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or acidified water[10]) and dilute to the final desired concentration in the extracellular solution just before application.

3. Electrophysiological Recording:

- Perform whole-cell patch-clamp recordings using an appropriate amplifier and data acquisition system (e.g., EPC/10 amplifier with Pulse Software).[7]

- Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.

- Rupture the cell membrane to achieve the whole-cell configuration.

- Hold the cell at a holding potential where sodium channels are predominantly in the closed state (e.g., -100 mV).[7]

4. Experimental Procedure:

- Record baseline sodium currents by applying depolarizing voltage steps. For example, to measure peak current, apply 500 ms voltage steps from -80 mV to +20 mV in 5 mV increments.[7]

- Perfuse the cell with the this compound-containing extracellular solution for a defined period (e.g., 1-5 minutes).[7]

- Repeat the voltage-step protocol to record sodium currents in the presence of this compound.

- To measure tail currents, repolarize the membrane to the holding potential after a brief depolarizing pulse.[7]

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for a whole-cell patch-clamp experiment.

Logical Relationships and Consequences

The molecular action of this compound on sodium channels initiates a series of events that culminate in significant alterations of neuronal function. The logical progression from channel modification to physiological outcome is a critical aspect for understanding its toxicological profile and its utility as a research tool.

Logical Flow of this compound's Effects

Caption: Logical progression of this compound's effects.

Conclusion

This compound is a powerful modulator of voltage-gated sodium channels, inducing a state of persistent activation that dramatically alters the neuronal action potential. Its well-characterized mechanism of action and quantifiable effects make it an invaluable tool in neuroscience research and drug discovery. By understanding the detailed molecular interactions, the resulting quantitative changes in ion channel function, and the appropriate experimental protocols, researchers can effectively leverage this compound to probe the intricacies of neuronal excitability and to screen for novel therapeutics targeting sodium channels. This guide provides a foundational resource for such endeavors, consolidating key data and methodologies for the scientific community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Kinetics of this compound action on Na channels of skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. Effects of this compound on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound modifies open sodium channels. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. mdpi.com [mdpi.com]

- 7. This compound modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of drugs on neurotransmitter release: experiments in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Supramolecular Complexes of Plant Neurotoxin this compound with Cyclodextrins and Their Antidote-like Effect on Neuro-2a Cell Viability [mdpi.com]

Veratrum album: A Comprehensive Technical Guide to Veratridine Sourcing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratrum album, commonly known as white hellebore, is a perennial plant of the Melanthiaceae family that has been recognized for centuries for its potent biological activity. This is primarily attributed to a rich profile of steroidal alkaloids, among which veratridine holds significant interest for the scientific community. This compound is a potent neurotoxin that acts as a specific activator of voltage-gated sodium channels, making it an invaluable tool in neuroscience research for studying the mechanisms of ion channel function and neuronal excitability. This technical guide provides an in-depth overview of Veratrum album as a source of this compound, detailing its extraction, purification, quantification, biosynthesis, and mechanism of action.

Data Presentation: this compound Content in Veratrum album

The concentration of this compound and related alkaloids can vary significantly depending on the plant part, geographical location, and season. The following table summarizes quantitative data on alkaloid content in Veratrum album, providing a comparative overview for sourcing considerations.

| Plant Part | Alkaloid | Concentration Range (µg/g to mg/g of dry weight) | Analytical Method | Reference |

| Roots and Rhizomes | Protoveratrine A | Significant, often the highest content | HPLC-MS/MS | [1] |

| Roots and Rhizomes | This compound | Present, quantifiable levels | HPLC-MS/MS | [1] |

| Fruit | Protoveratrine A | Significantly high | HPLC-MS/MS | [1] |

| Fruit | This compound | Present | HPLC-MS/MS | [1] |

| Leaves | Total Alkaloids | ~0.5% | Gravimetric | [2] |

| Roots | Total Alkaloids | ~2% | Gravimetric | [2] |

Experimental Protocols

The isolation and purification of this compound from Veratrum album rhizomes is a multi-step process involving extraction and chromatographic separation. The following protocols are representative methodologies cited in the literature.

Protocol 1: Acid-Base Extraction and Column Chromatography

This protocol is a common method for the initial extraction and partial purification of total alkaloids from Veratrum species.

1. Extraction:

- Obtain dried and powdered rhizomes of Veratrum album.

- Macerate the powdered rhizomes in an acidic aqueous solution (e.g., 5% tartaric acid or a dilute mineral acid like hydrochloric acid with a pH of 2.5-3.5) for a specified period (e.g., 2 hours, repeated 2-3 times) at room temperature.[2][3]

- Filter the mixture to separate the acidic extract from the plant material.

- Wash the acidic extract with a non-polar solvent like diethyl ether to remove fats and other non-alkaloidal impurities.[3]

- Adjust the pH of the aqueous extract to alkaline conditions (pH ~10) using a base such as ammonium hydroxide or sodium carbonate.[2][3] This precipitates the free alkaloids.

- Extract the precipitated alkaloids into an organic solvent like chloroform. Repeat the extraction multiple times to ensure complete transfer of the alkaloids.[2][3]

- Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude alkaloid mixture.

2. Column Chromatography Purification:

- Prepare a silica gel column. The choice of column size depends on the amount of crude extract to be purified.

- Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

- Apply the dissolved extract to the top of the silica gel column.

- Elute the column with a gradient of solvents. A common mobile phase starts with a non-polar solvent like petroleum ether or benzene and gradually increases in polarity by adding a more polar solvent like acetyl acetate or methanol.[4][5]

- Collect fractions and monitor the separation using thin-layer chromatography (TLC).

- Combine fractions containing the compound of interest (this compound) and evaporate the solvent to yield a purified fraction. Further purification may be achieved by repeated column chromatography or preparative HPLC.

Protocol 2: Ammoniacal Solvent Extraction

This method is a variation for the initial extraction of alkaloids.

1. Extraction:

- Grind the undervalued parts of Veratrum album.[6]

- Treat the ground material with a 7.5% solution of diluted ammonium hydroxide.[6]

- Extract the ammoniacal slurry with benzene in a reflux cooler at approximately 40°C.[6]

- Filter the extract and concentrate it using a rotary evaporator at around 50°C under low pressure to obtain the crude alkaloid extract.[6]

2. Purification:

- The crude extract from this method can then be subjected to purification by column chromatography as described in Protocol 1.

Protocol 3: Quantitative Analysis by HPLC-MS/MS

This protocol outlines the analytical method for quantifying this compound in plant extracts.

1. Sample Preparation:

- A liquid-liquid extraction is typically employed to isolate the alkaloids from the plant matrix.[1]

2. HPLC-MS/MS Analysis:

- The analysis is performed on a high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).[1]

- The system is operated in the multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.[1]

- Specific precursor-to-product ion transitions are monitored for this compound to ensure accurate identification and quantification.

Mandatory Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of steroidal alkaloids in Veratrum species is believed to originate from cholesterol. While the complete pathway to this compound has not been fully elucidated, key enzymatic steps leading to the intermediate verazine have been identified in the closely related Veratrum californicum.

Caption: Proposed biosynthetic pathway of this compound from cholesterol.

Experimental Workflow for this compound Extraction and Purification

The following diagram illustrates a typical workflow for the isolation and purification of this compound from Veratrum album rhizomes.

Caption: Workflow for this compound extraction and purification.

Signaling Pathway of this compound Action

This compound exerts its physiological effects by modulating the activity of voltage-gated sodium channels, leading to a cascade of downstream cellular events.

Caption: Signaling pathway of this compound's action on neurons.

Conclusion

Veratrum album stands out as a primary natural source for the neuroactive alkaloid, this compound. The methodologies for its extraction and purification are well-established, relying on classical acid-base chemistry and chromatographic techniques. The concentration of this compound is highest in the roots, rhizomes, and fruits of the plant. A deeper understanding of its biosynthesis and mechanism of action continues to fuel its use as a critical tool in pharmacological and neuroscientific research. This guide provides a foundational resource for professionals seeking to harness the potential of this compound from this important botanical source.

References

- 1. Determination of Veratrum alkaloid contents in three Veratrum species by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN103520431A - Preparation method of veratrum alkaloid - Google Patents [patents.google.com]

- 3. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

The Neurotoxicology of Veratridine: An In-depth Examination of its Early Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Veratridine, a steroidal alkaloid derived from plants of the Veratrum and Schoenocaulon species, has long been a pivotal tool in neuropharmacology. Its potent neurotoxic effects, primarily mediated through the persistent activation of voltage-gated sodium channels, have provided researchers with a unique mechanism to probe the intricacies of neuronal excitability, ion channel function, and neurotransmitter release. This technical guide provides a comprehensive overview of the early research on this compound's neurotoxic effects, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of neurotoxins and ion channel modulators.

Core Mechanism of Action: Persistent Sodium Channel Activation

Early investigations into the effects of this compound on excitable membranes consistently pointed to its profound impact on sodium permeability. The foundational work of Ulbricht and others established that this compound modifies the gating properties of voltage-gated sodium channels, leading to a persistent inward sodium current.[1] Unlike the transient sodium influx that characterizes a normal action potential, this compound-modified channels fail to inactivate, resulting in prolonged membrane depolarization.[1]

This compound binds to site 2 on the α-subunit of voltage-gated sodium channels, a site also targeted by other lipid-soluble toxins like batrachotoxin and aconitine.[2] This binding is state-dependent, with a higher affinity for the open state of the channel.[1] Consequently, neuronal firing and membrane depolarization enhance the binding of this compound and its subsequent neurotoxic effects.[3] The persistent sodium influx induced by this compound is the primary trigger for a cascade of downstream events that ultimately lead to neuronal dysfunction and cell death.

Quantitative Analysis of this compound's Neurotoxic Effects

The following tables summarize key quantitative data from early studies on the effects of this compound on neuronal and muscle preparations.

Table 1: Effects of this compound on Neuronal and Muscle Membrane Properties

| Parameter | Preparation | This compound Concentration | Observed Effect | Reference |

| Membrane Potential | Cultured Rat Skeletal Muscle | 10 µM | Oscillations of Em (depolarization to ~-40 mV, hyperpolarization to ~-90 mV) | [4] |

| Cultured Rat Skeletal Muscle | 100 µM | Sustained depolarization | [4] | |

| Single Nodes of Ranvier (Frog) | 1-2.5 µg/mL (~1.5-3.7 µM) | Development of negative after-potentials and slow depolarization (rate of ~7 mV/sec) | [5][6] | |

| Sodium Current | Frog Skeletal Muscle Fibers | 1 µM | Induction of a slowly inactivating inward current with a peak amplitude of 6.7 ± 0.7 µA/cm² at -20 mV | [7] |

| Frog Skeletal Muscle Fibers | 100 µM | Midpoint of modified channel gating shifted 93 mV more negative than normal activation | [8][9] | |

| Neuroblastoma Cells | Not specified | Modified channel slope conductance of 4 pS (20-25% of normal) | [10] | |

| Nav1.7 Channel Gating | HEK293A cells expressing human Nav1.7 | 75 µM | Shift in half-maximal activation voltage from -21.64 ± 0.75 mV to -28.14 ± 0.66 mV | [11][12] |

| HEK293A cells expressing human Nav1.7 | 75 µM | Shift in half-inactivation voltage from -59.39 ± 0.39 mV to -73.78 ± 0.5 mV | [11][12] | |

| Sodium Influx | Neuroblastoma Cells | 80 ± 13 µM (dissociation constant) | Half-maximal activation of Na+ uptake | [13] |

| Neuroblastoma Cells | Not specified | Maximum velocity of Na+ uptake of 48 ± 4 nmol/min/mg | [13] |

Table 2: this compound-Induced Neurotransmitter Release

| Neurotransmitter | Preparation | This compound Concentration | Observed Effect | Reference |

| Dopamine | Rat Brain Striatal Synaptosomes | Not specified | 44% increase in dopamine release in 10 minutes | [14] |

| GABA | Rat Brain Slices | 5 µM | Large increase in the efflux of [³H]-GABA | [15] |

| Acetylcholine | Rat Striatal Synaptosomes | 10 µM | Stimulation of [³H]ACh release | [16] |

| Synaptic Vesicles | Fetal Rat Neocortex Cultures | 100 µM | Five-fold reduction in the mean number of synaptic vesicles per presynaptic element | [17] |

Detailed Experimental Protocols

Voltage-Clamp Studies on Frog Myelinated Nerve Fibers (Ulbricht, 1969)

A quintessential preparation for studying the effects of this compound on sodium channels was the node of Ranvier from single myelinated nerve fibers of the frog (Rana esculenta or Rana pipiens).[5][6][18][19]

-

Preparation: Single motor or sensory nerve fibers were dissected from the sciatic nerve. The fiber was mounted in a chamber that allowed for separate perfusion of a single node of Ranvier.

-

Method: A voltage-clamp technique was employed to control the membrane potential of the node and measure the resulting ionic currents. The "air-gap" method was often used to isolate the nodal membrane electrically.[5][6]

-

Solutions: The external solution typically consisted of a Ringer's solution containing NaCl, KCl, CaCl₂, and a pH buffer. The composition could be altered to isolate specific ionic currents (e.g., replacing NaCl with choline chloride to eliminate sodium currents). This compound was added to the external solution at concentrations ranging from approximately 1.5 to 100 µM.

-

Voltage Protocol: The nodal membrane was held at a negative holding potential (e.g., -80 mV). Depolarizing voltage steps of varying amplitude and duration were applied to activate the sodium channels. To study the state-dependent action of this compound, repetitive depolarizing pulses were often used.[8][9]

Ion Flux Assays in Neuroblastoma Cells (Catterall)

Neuroblastoma cells provided a valuable model system for studying the biochemical effects of this compound on sodium channels.

-

Cell Culture: Clonal lines of neuroblastoma cells (e.g., N18) were grown in monolayer cultures.

-

Method: The influx of radioactive sodium (²²Na⁺) was measured to quantify the activity of voltage-gated sodium channels. Cells were pre-incubated with this compound and other toxins. The uptake of ²²Na⁺ was initiated by adding the isotope to the incubation medium. The reaction was stopped after a short period (e.g., 30 seconds) by rapidly washing the cells with a cold, sodium-free solution. The amount of intracellular ²²Na⁺ was then determined by scintillation counting.

-

Solutions: The incubation buffer typically contained physiological concentrations of ions. The effects of different toxins were assessed by adding them to this buffer. Tetrodotoxin was often used as a specific blocker of voltage-gated sodium channels to confirm that the measured ²²Na⁺ influx was mediated by these channels.

Neurotransmitter Release from Synaptosomes

Synaptosomes, which are isolated, sealed nerve terminals, were a widely used preparation to study the effects of this compound on neurotransmitter release.[14][15][16]

-

Preparation: Synaptosomes were prepared from specific brain regions (e.g., corpus striatum, cerebral cortex) by homogenization of the tissue in an iso-osmotic sucrose solution followed by differential and density gradient centrifugation.

-

Method: The synaptosomes were pre-loaded with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]GABA, or [³H]acetylcholine). They were then superfused with a physiological buffer. The release of the radiolabeled neurotransmitter into the superfusate was measured over time. This compound was added to the superfusion medium to stimulate release.

-

Solutions: The superfusion buffer was a physiological salt solution. The ionic composition could be manipulated to investigate the dependence of release on specific ions (e.g., removal of extracellular calcium or sodium).

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with early this compound research.

Caption: this compound's primary signaling cascade leading to neurotoxicity.

Caption: Experimental workflow for voltage-clamp studies of this compound.

Caption: Workflow for neurotransmitter release assays using synaptosomes.

Conclusion

The early research on this compound laid a critical foundation for our understanding of voltage-gated sodium channel function and the mechanisms of neurotoxicity. Through meticulous electrophysiological and biochemical studies, pioneering scientists elucidated the core principle of this compound's action: the persistent activation of sodium channels. The quantitative data and experimental protocols detailed in this guide highlight the rigorous approach taken in these early investigations. For contemporary researchers and drug development professionals, this historical perspective not only offers a deeper appreciation for the evolution of neuropharmacology but also provides a valuable framework for the continued exploration of ion channel modulators and their therapeutic potential. The signaling pathways and experimental workflows, visualized herein, serve as a concise reference to the logical and methodological underpinnings of this seminal research.

References

- 1. Effects of this compound on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on single neuronal sodium channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-induced oscillations in membrane potential of cultured rat skeletal muscle: Role of the Na-K pump - PMC [pmc.ncbi.nlm.nih.gov]

- 4. After-potentials and large depolarizations of single nodes of Ranvier treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. After-Potentials and Large Depolarizations of Single Nodes of Ranvier Treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of this compound on Na and Ca currents in frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Voltage-dependent gating of this compound-modified Na channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Voltage-dependent gating of this compound-modified Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound modifies open sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound modifies the gating of human voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Dopamine synthesis in rat brain striatal synaptosomes. I. Correlations between this compound-induced synthesis stimulation and endogenous dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of drugs on neurotransmitter release: experiments in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Superfusion of synaptosomes to study presynaptic mechanisms involved in neurotransmitter release from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound-stimulated central synapses in culture: a quantitative ultrastructural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rapid and slow gating of this compound-modified sodium channels in frog myelinated nerve - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rate of this compound action on the nodal membrane. I. Fast phase determined during sustained depolarization in the voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [Effect of temperature on veratrinized nodes of Ranvier] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of Veratridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veratridine, a steroidal alkaloid derived from plants of the Veratrum and Schoenocaulon genera, is a potent neurotoxin that has been instrumental as a pharmacological tool for studying the function of voltage-gated sodium channels (NaV).[1][2] Its primary mechanism of action involves binding to these channels, leading to their persistent activation and a subsequent increase in nerve excitability. This guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacokinetics, and toxicology. It also details experimental protocols for its study and explores its emerging role in other areas of research, such as oncology.

Mechanism of Action

This compound exerts its effects by binding to neurotoxin receptor site 2 on the α-subunit of voltage-gated sodium channels.[1][3][4][5] This binding inhibits the inactivation of the channel, causing it to remain in an open state.[5] This leads to a persistent influx of sodium ions (Na+) and continuous depolarization of excitable membranes in neurons and muscle cells.[3]

The key effects of this compound on sodium channels include:

-

Persistent Activation: this compound binding causes the channel to stay open for longer than normal.[2][6]

-

Shift in Activation Threshold: It shifts the voltage-dependence of activation to more negative potentials, meaning the channel opens more easily.[1][7]

-

Inhibition of Inactivation: this compound prevents the channel from entering its fast-inactivated state.[1][3]

This sustained sodium influx has several downstream consequences, most notably a significant increase in intracellular calcium (Ca2+) concentrations.[1] This is due to the activation of voltage-gated calcium channels and the reversal of the Na+/Ca2+ exchanger. The elevated intracellular Ca2+ can lead to the overproduction of reactive oxygen species and subsequent neuronal damage.[1]

Recent research has also revealed a dual, use-dependent nature of this compound's action, where it can act as either an agonist or an antagonist depending on the electrophysiological stimulation protocol.[8][9] This suggests the possibility of two distinct, use-dependent binding orientations of the toxin.[9]

Binding Site

This compound binds to neurotoxin receptor site 2, a site also targeted by other toxins like batrachotoxin and aconitine.[1] This site is located within the channel pore.[8][9] Studies on the human cardiac sodium channel (NaV1.5) have identified two potential binding regions: one deep within the pore and another at the "mouth" of the pore on the cytosolic side.[10][11][12][13] Experimental evidence suggests that mutations at the mouth site have a significant impact on this compound binding.[11][12][13]

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the pharmacological effects of this compound.

Table 1: In Vitro Efficacy of this compound on NaV1.7

| Parameter | Value | Cell Line | Experimental Conditions |

| IC50 (Peak Current Inhibition) | 18.39 µM | HEK293A cells expressing human NaV1.7 | Whole-cell patch clamp |

| EC50 (Sustained Current) | 9.53 µM | HEK293A cells expressing human NaV1.7 | Whole-cell patch clamp |

Source:[14]

Table 2: Effects of this compound (75 µM) on NaV1.7 Gating Properties

| Parameter | Control | This compound (75 µM) |

| Half-maximal activation voltage (V1/2) | -21.64 ± 0.75 mV | -28.14 ± 0.66 mV |

| Half-inactivation voltage (V1/2) | -59.39 ± 0.39 mV | -73.78 ± 0.5 mV |

Source:[14]

Table 3: Depolarization Potential of Veratrum Alkaloids

| Compound | Concentration for 50% Maximum Depolarization |

| This compound | 3.3 x 10-5 M |

| Cevadine | 3.7 x 10-3 M |

Source:[2]

Signaling Pathways and Experimental Workflows

This compound-Induced Signaling Cascade

The primary signaling pathway initiated by this compound involves the persistent activation of voltage-gated sodium channels, leading to a cascade of downstream events.

Caption: this compound-induced signaling cascade in excitable cells.

Experimental Workflow: Whole-Cell Patch Clamp Electrophysiology

Whole-cell patch clamp is a fundamental technique to study the effects of this compound on ion channel function.

Caption: Workflow for whole-cell patch clamp analysis of this compound effects.

Experimental Protocols

Whole-Cell Patch Clamp Recording of this compound Effects on NaV1.7

This protocol is adapted from studies investigating the effects of this compound on human NaV1.7 expressed in HEK293A cells.[14][15]

Solutions:

-

Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

Procedure:

-

Culture HEK293A cells stably expressing human NaV1.7.

-

Prepare patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a membrane potential of -100 mV.

-

To elicit Na+ currents, apply depolarizing voltage steps (e.g., for 50 ms) to a range of potentials (e.g., -80 mV to +50 mV in 5 mV increments).

-

Record baseline currents in the standard extracellular solution.

-

Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

-

Repeat the voltage-step protocol to record currents in the presence of this compound.

-

To study steady-state inactivation, apply a 500 ms prepulse to a range of potentials (e.g., -120 mV to 0 mV) before a test pulse to elicit the current.

-

Analyze the data to determine the effects of this compound on peak current amplitude, current kinetics, and the voltage-dependence of activation and inactivation.

In Vivo Microdialysis for Measuring Neurotransmitter Release

This protocol is based on a study investigating this compound-evoked release of excitatory amino acids in the rat striatum.[16]

Procedure:

-

Implant a microdialysis probe into the striatum of an anesthetized rat.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the microdialysis probe to a perfusion pump and a fraction collector.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples to measure basal neurotransmitter levels.

-

Switch the perfusion solution to aCSF containing this compound (e.g., 100 µM) to evoke neurotransmitter release.

-

Continue to collect dialysate samples during and after this compound administration.

-

Analyze the dialysate samples for the concentration of neurotransmitters of interest (e.g., glutamate, aspartate) using techniques like HPLC.

Fluorescence-Based Membrane Potential Assay

This high-throughput screening method can be used to identify modulators of this compound's effects.[17][18]

Procedure:

-

Plate cells expressing the target sodium channel in a multi-well plate (e.g., 96-well or 384-well).

-

Load the cells with a membrane potential-sensitive fluorescent dye (e.g., from a Membrane Potential Blue kit) according to the manufacturer's instructions.[17]

-

Incubate the cells with the dye for a specified period (e.g., 30 minutes at 37°C).[17]

-

Measure baseline fluorescence using a fluorescence plate reader.

-

Add test compounds (potential inhibitors or enhancers) to the wells and incubate for a short period.

-

Add this compound to the wells to stimulate sodium channel opening and induce membrane depolarization.

-

Immediately measure the change in fluorescence over time. An increase in fluorescence typically indicates depolarization.

-

Analyze the data to determine the effect of the test compounds on the this compound-induced fluorescence signal.

Pharmacokinetics and Metabolism

This compound is readily absorbed through the skin, mucous membranes, and upon ingestion.[1] In vitro studies using rat liver microsomes have shown that this compound is metabolized by several cytochrome P450 (CYP) isoforms, including CYP1A, CYP2B, CYP2E1, and CYP3A.[19] Seven metabolites of this compound have been identified in these in vitro experiments.[19]

Toxicology

This compound is a potent neurotoxin, and exposure can lead to a range of adverse effects.[2] The tissues most affected are the heart, nerves, and skeletal muscles.[1]

Symptoms of this compound toxicity include:

-

Severe nausea

-

Bradycardia (slow heart rate)

-

Hypotension (low blood pressure)

-

Difficulty breathing

-

Salivation

-

Muscle weakness

Table 4: this compound Toxicity Data (LD50)

| Route of Administration | Animal Model | LD50 |

| Intraperitoneal | Rat | 3.5 mg/kg |

| Intraperitoneal | Mouse | 1.35 mg/kg |

| Subcutaneous | Mouse | 6.3 mg/kg |

| Intravenous | Dog | 19 mg/kg (Lethal Dose) |

Treatment for this compound poisoning is primarily supportive and may include the administration of activated charcoal, atropine, and benzodiazepines in case of seizures.[1]

Structure-Activity Relationship

The chemical structure of this compound, a C-nor-D-homosteroidal alkaloid, is crucial for its activity.[8][9] Studies on various Veratrum alkaloids have provided some insights into the structure-activity relationship. For instance, the presence of 3-carboxylic esters and a benzene group appears to be important for the DNA-damaging effects observed with some of these alkaloids, while a higher number of hydroxyl groups in the A- and B-rings of jervine-type alkaloids is associated with stronger antihypertensive activity.[23] The dichotomous agonist/antagonist activity of this compound may be due to two distinct, use-dependent binding orientations of the molecule within the sodium channel pore.[9]

Emerging Research Areas

Oncology

Recent research has uncovered a novel role for this compound in oncology. It has been shown to upregulate the expression of UBXN2A, a protein involved in protein degradation and cellular stress responses.[3][4] This upregulation can trigger apoptotic cascades in cancer cells.[3] Furthermore, this compound can potentiate the effects of UBXN2A in cells with high levels of mortalin-2 (HSPA9), a chaperone protein that suppresses apoptosis and is often overexpressed in cancers.[3] In vivo studies have shown that this compound administration can induce UBXN2A expression and promote colon cancer cell death.[3] This suggests that this compound could have potential as a chemosensitizing agent.[4]

Conclusion

This compound remains an indispensable tool in pharmacology and neuroscience for the study of voltage-gated sodium channels. Its well-characterized mechanism of action and potent effects make it ideal for investigating ion channel biophysics, screening for novel channel blockers, and modeling pathological states of cellular hyperexcitability. The expanding understanding of its complex interactions with different sodium channel subtypes and its newly discovered activities in areas like oncology promise to keep this venerable neurotoxin at the forefront of biomedical research. Researchers and drug development professionals should be mindful of its potent toxicity and handle it with appropriate safety precautions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C36H51NO11 | CID 6280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mg-132.com [mg-132.com]

- 4. This compound - LKT Labs [lktlabs.com]

- 5. biotin-11-ctp.com [biotin-11-ctp.com]

- 6. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]

- 7. Actions of this compound on tetrodotoxin-sensitive voltage-gated Na+ currents, NaV1.6, in murine vas deferens myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound: A Janus-Faced Modulator of Voltage-Gated Sodium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Can Bind to a Site at the Mouth of the Channel Pore at Human Cardiac Sodium Channel NaV1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. preprints.org [preprints.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound modifies the gating of human voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo inhibition of this compound-evoked release of striatal excitatory amino acids by the group II metabotropic glutamate receptor agonist LY354740 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pnas.org [pnas.org]

- 19. Investigating the in vitro metabolism of this compound: characterization of metabolites and involved cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. e-century.us [e-century.us]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. A Structure-Activity Relationship between the Veratrum Alkaloids on the Antihypertension and DNA Damage Activity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Studies of Veratridine-Induced Membrane Depolarization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on veratridine-induced membrane depolarization. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the core principles, experimental methodologies, and key quantitative data from initial studies in this area.

Core Concepts of this compound Action

This compound, a steroidal alkaloid derived from plants of the Veratrum and Schoenocaulon genera, acts as a potent neurotoxin by targeting voltage-gated sodium channels (NaV). Its primary mechanism of action involves binding to site 2 on the α-subunit of these channels, which leads to their persistent activation. This sustained opening of sodium channels causes a significant influx of sodium ions (Na+) into the cell, leading to a prolonged membrane depolarization. This initial event triggers a cascade of downstream effects, fundamentally altering cellular excitability and function.[1]

The persistent depolarization induced by this compound has several critical consequences:

-

Inhibition of Channel Inactivation: this compound modifies the gating properties of sodium channels, primarily by inhibiting their inactivation. This means that once activated, the channels remain in an open state for an extended period.[2]

-

Shift in Activation Threshold: The toxin shifts the voltage dependence of activation to more negative potentials, meaning the channels can open at membrane potentials closer to the resting state.[1]

-

Increased Intracellular Calcium: The sustained depolarization opens voltage-gated calcium channels, leading to an influx of extracellular calcium (Ca2+). Additionally, the elevated intracellular Na+ concentration can reverse the direction of the Na+/Ca2+ exchanger, further contributing to a rise in intracellular Ca2+. This increase in cytosolic calcium is a key trigger for a variety of cellular responses, including neurotransmitter release and the activation of intracellular signaling pathways.[1]

-

Neurotoxicity: At higher concentrations, the massive ion dysregulation, particularly the calcium overload, can lead to excitotoxicity and neuronal cell death. This is often mediated by the overproduction of reactive oxygen species (ROS) and the activation of apoptotic pathways like the MAPK signaling cascade.[3][4]

Quantitative Data from Initial Studies

The following tables summarize the key quantitative findings from early investigations into the effects of this compound on various voltage-gated sodium channel subtypes.

| Parameter | Cell Type/Channel | Value | Reference |

| IC50 (Peak Current Inhibition) | HEK293 cells expressing human Nav1.7 | 18.39 µM | [5][6] |

| EC50 (Sustained Current) | HEK293 cells expressing human Nav1.7 | 9.53 µM | [5][6] |

| EC50 (Membrane Depolarization) | HEK293 cells expressing human Nav1.5 | 28 µM | [7][8] |

| EC50 (Membrane Depolarization) | HEK293 cells expressing human Nav1.7 | 8 µM | [7][8] |

| Neurotoxicity (80% cell death) | Primary rat forebrain neurons | 2.5 µM | [9] |

| Parameter | Channel | Effect of this compound (75 µM) | Reference |

| Half-maximal activation voltage (V1/2) | Nav1.7 | Shift from -21.64 mV to -28.14 mV | [5][6] |

| Half-inactivation voltage (V1/2) | Nav1.7 | Shift from -59.39 mV to -73.78 mV | [5][6] |

| Activation Curve Shift | TTX-sensitive and TTX-resistant channels in DRG neurons (25 µM) | Hyperpolarizing shift | [10] |

| Peak Current (Low Concentration) | Murine vas deferens myocyte Nav1.6 (1–10 µM) | Increased amplitude | [10] |

| Peak Current (High Concentration) | Murine vas deferens myocyte Nav1.6 (30–75 µM) | Decreased amplitude | [10] |

Experimental Protocols

This section details the methodologies for key experiments cited in the initial studies of this compound-induced membrane depolarization.

Whole-Cell Voltage-Clamp Recordings

This technique is used to measure the ion currents across the membrane of a single cell while controlling the membrane potential.

Objective: To characterize the effects of this compound on the gating properties of voltage-gated sodium channels.

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Microscope

-

Borosilicate glass capillaries for micropipettes

-

Cell culture of interest (e.g., HEK293 cells expressing a specific Nav subtype, or primary neurons)

-

Extracellular (bath) solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4)

-

Intracellular (pipette) solution (e.g., 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES, pH 7.2 with CsOH)

-

This compound stock solution (e.g., 75 mM in ethanol)

Procedure:

-

Prepare cells for recording by plating them on glass coverslips.

-

Fabricate micropipettes from borosilicate glass capillaries with a resistance of 2–3 MΩ when filled with the intracellular solution.

-

Mount the coverslip with adherent cells onto the recording chamber of the microscope and perfuse with the extracellular solution.

-

Position the micropipette filled with intracellular solution near a target cell using the micromanipulator.

-

Apply slight positive pressure to the pipette and approach the cell.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

-

Clamp the cell membrane at a holding potential of -100 mV.

-

To measure current-voltage (I-V) relationships, apply depolarizing voltage steps (e.g., from -80 mV to +50 mV in 5 mV increments for 50 ms).

-

To assess steady-state inactivation, apply a series of 500 ms prepulses to various potentials (e.g., -120 mV to 0 mV) before a test pulse to -10 mV.

-

Perfuse the cell with the extracellular solution containing the desired concentration of this compound and repeat the voltage protocols.

-

Analyze the changes in peak sodium current, sustained current, and the voltage-dependence of activation and inactivation.

Measurement of Intracellular Calcium with Fura-2 AM

This method utilizes a ratiometric fluorescent dye to measure changes in intracellular calcium concentration following cellular stimulation.

Objective: To quantify the increase in intracellular calcium concentration induced by this compound.

Materials:

-

Fluorescence microscope with an excitation wavelength switcher and a camera

-

Cell culture of interest plated on glass coverslips

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with and without calcium

-

Fura-2 AM stock solution (e.g., 1 mM in DMSO)

-

Pluronic F-127 (for aiding dye loading)

-

This compound stock solution

Procedure:

-

Prepare a loading buffer by diluting the Fura-2 AM stock solution to a final concentration of 1-5 µM in the physiological salt solution. The addition of a small amount of Pluronic F-127 can facilitate dye loading.

-

Incubate the cells on coverslips in the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C in the dark.

-

Wash the cells with the physiological salt solution to remove the extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.

-

Mount the coverslip onto the microscope stage.

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.

-

Establish a baseline fluorescence ratio (340/380) for a short period.

-

Apply this compound at the desired concentration to the cells.

-

Record the change in the 340/380 fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular calcium.

-

At the end of the experiment, calibrate the fluorescence signal by determining the maximum ratio (Rmax) with the addition of a calcium ionophore (e.g., ionomycin) in the presence of saturating Ca2+ and the minimum ratio (Rmin) after chelating all Ca2+ with a chelator like EGTA.

Preparation of Synaptosomes and Neurotransmitter Release Assay

Synaptosomes are isolated presynaptic terminals that retain the machinery for neurotransmitter release.

Objective: To measure the release of neurotransmitters (e.g., GABA, dopamine) from nerve terminals in response to this compound-induced depolarization.

Materials:

-

Rodent brain tissue (e.g., cortex, striatum)

-

Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)

-

Ficoll or Percoll density gradient solutions

-

Krebs-Ringer buffer

-

Radiolabeled neurotransmitter (e.g., [3H]GABA, [14C]Dopamine)

-

This compound stock solution

-

Scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Dissect the brain region of interest in ice-cold homogenization buffer.

-

Homogenize the tissue using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 12,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

-

Resuspend the pellet and layer it onto a discontinuous Ficoll or Percoll gradient and centrifuge at high speed to separate the synaptosomes from other components like myelin and mitochondria.

-

Collect the synaptosomal fraction from the gradient interface.

-

-

Neurotransmitter Release Assay:

-